molecular formula C23H31NO3 B14150043 4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate CAS No. 4601-13-2

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate

Cat. No.: B14150043
CAS No.: 4601-13-2
M. Wt: 369.5 g/mol
InChI Key: FYKBYTUHWXJHBK-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate is a complex organic compound with a unique structure that includes both diethylamino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor, followed by the introduction of the hydroxy(diphenyl)acetate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the hydroxy(diphenyl)acetate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)-3-methylbutan-2-yl hydroxy(diphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

4601-13-2

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

[4-(diethylamino)-3-methylbutan-2-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C23H31NO3/c1-5-24(6-2)17-18(3)19(4)27-22(25)23(26,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18-19,26H,5-6,17H2,1-4H3

InChI Key

FYKBYTUHWXJHBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)C(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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